molecular formula C21H25N5O3 B587609 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide CAS No. 1246819-28-2

1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide

Cat. No.: B587609
CAS No.: 1246819-28-2
M. Wt: 395.463
InChI Key: CJAQTARYSLHCIE-UHFFFAOYSA-N
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Description

1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide is unique due to its fused bicyclic structure, which combines the properties of both pyrrole and pyridine rings

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid;4-phenyl-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.C9H8N2O2/c13-12(16)15-8-4-7-14(9-10-15)11-5-2-1-3-6-11;1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h1-3,5-6H,4,7-10H2,(H2,13,16);2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAQTARYSLHCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C(=O)O.C1CN(CCN(C1)C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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